3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride
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Overview
Description
3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride is a complex organic compound that belongs to the class of benzoxepins Benzoxepins are known for their unique chemical structures and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride typically involves a multi-step process. One common approach starts with the preparation of the benzoxepin core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The resulting intermediate is then subjected to further functionalization to introduce the trideuteriomethyl group and the propan-1-amine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Xylarinols A and B: These are 2-benzoxepin derivatives with similar structural features.
Dibenzo[b,e]oxepin-11(6H)-one: Another benzoxepin derivative with antimicrobial properties.
Uniqueness
3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride is unique due to its specific functional groups and deuterium labeling, which can enhance its stability and bioavailability
Properties
Molecular Formula |
C18H20ClNO |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;/i1D3; |
InChI Key |
GNPPEZGJRSOKRE-XUNJSTFTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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